molecular formula C9H19FN2 B1489319 3-(3-(Fluoromethyl)piperidin-1-yl)propan-1-amine CAS No. 2098082-55-2

3-(3-(Fluoromethyl)piperidin-1-yl)propan-1-amine

Cat. No. B1489319
M. Wt: 174.26 g/mol
InChI Key: GAQDTWWIDZCOLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(3-(Fluoromethyl)piperidin-1-yl)propan-1-amine” is a chemical compound with the molecular formula C9H19FN21. It has a molecular weight of 174.26 g/mol1. This compound is not intended for human or veterinary use and is used for research purposes only1.



Synthesis Analysis

The synthesis of “3-(3-(Fluoromethyl)piperidin-1-yl)propan-1-amine” is not explicitly mentioned in the search results. However, similar compounds like “1-Amino-3-(3-methyl-piperidin-1-yl)-propan-2-ol” and “3-(Piperazin-1-yl)propan-1-amine” are mentioned23, suggesting that the synthesis might involve similar procedures.



Molecular Structure Analysis

The molecular structure of “3-(3-(Fluoromethyl)piperidin-1-yl)propan-1-amine” consists of a fluoromethyl group attached to a piperidine ring, which is further connected to a propylamine group1. The exact 3D structure is not provided in the search results.



Chemical Reactions Analysis

The specific chemical reactions involving “3-(3-(Fluoromethyl)piperidin-1-yl)propan-1-amine” are not detailed in the search results. However, it is mentioned that similar compounds can be used as intermediates in pharmaceutical synthesis4, suggesting that “3-(3-(Fluoromethyl)piperidin-1-yl)propan-1-amine” might also be used in similar applications.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of “3-(3-(Fluoromethyl)piperidin-1-yl)propan-1-amine” are not provided in the search results. However, its molecular weight is 174.26 g/mol1.


Scientific Research Applications

  • Antiviral Activity

    • Results/Outcomes : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A, while other derivatives showed potency against Coxsackie B4 virus .
  • Cytotoxic Activity

    • Results/Outcomes : Cytotoxicity varied across cell lines, indicating potential applications in cancer research.

Safety And Hazards

The safety and hazards associated with “3-(3-(Fluoromethyl)piperidin-1-yl)propan-1-amine” are not detailed in the search results. It is mentioned that this compound is not intended for human or veterinary use1, suggesting that it should be handled with care.


Future Directions

The future directions for “3-(3-(Fluoromethyl)piperidin-1-yl)propan-1-amine” are not explicitly mentioned in the search results. However, given its use in research1, it might continue to be used in various scientific experiments.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.


properties

IUPAC Name

3-[3-(fluoromethyl)piperidin-1-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19FN2/c10-7-9-3-1-5-12(8-9)6-2-4-11/h9H,1-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQDTWWIDZCOLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCCN)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(Fluoromethyl)piperidin-1-yl)propan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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